![molecular formula C7H12IN3 B13174944 [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine](/img/structure/B13174944.png)
[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines in the presence of iodine as a catalyst . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as Selectfluor to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms could be potential methods for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Coupling Reactions: The compound can be used in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole N-oxides.
Aplicaciones Científicas De Investigación
[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and dimethylamine group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-1-methyl-1H-pyrazole: A closely related compound with similar structural features.
1-Methyl-1H-pyrazole: Lacks the iodine substitution but shares the pyrazole core structure.
Dimethylamine-substituted pyrazoles: Compounds with similar amine substitutions but different substituents on the pyrazole ring.
Uniqueness
[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine is unique due to the presence of both an iodine atom and a dimethylamine group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H12IN3 |
|---|---|
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
1-(4-iodo-2-methylpyrazol-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H12IN3/c1-10(2)5-7-6(8)4-9-11(7)3/h4H,5H2,1-3H3 |
Clave InChI |
BMFXMPXAFWKQBP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)I)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


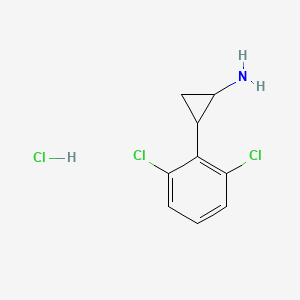
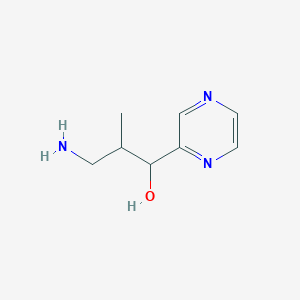
![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)

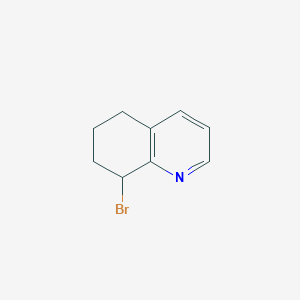
![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13174904.png)
![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13174905.png)
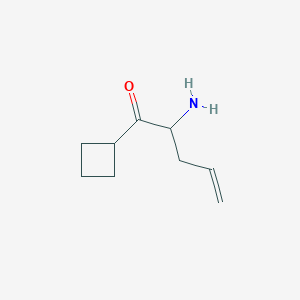
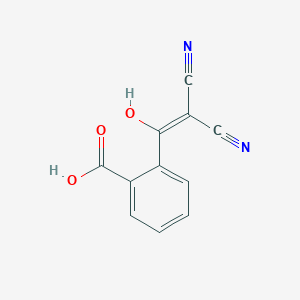
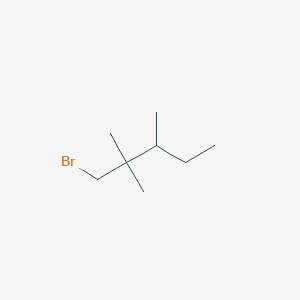
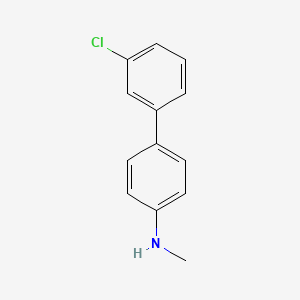
![1-[3-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13174920.png)
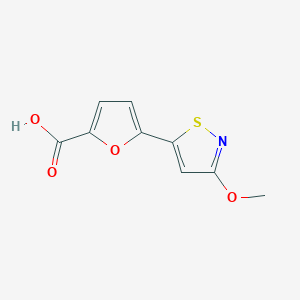
![2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13174938.png)
